Cas no 588673-53-4 (5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol)

5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol group and a phenoxyethyl moiety. Its molecular structure, incorporating both chloro and methyl substituents on the phenyl ring, enhances its potential as an intermediate in agrochemical and pharmaceutical synthesis. The thiol functionality offers reactivity for further derivatization, while the triazole ring contributes to stability and bioactivity. This compound may exhibit utility in the development of fungicides, herbicides, or biologically active agents due to its structural versatility. Its precise physicochemical properties and applications depend on specific formulation and target use cases.
5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol structure
588673-53-4 structure
Product Name:5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No:588673-53-4
MF:C12H14ClN3OS
MW:283.777060031891
MDL:MFCD03943472
CID:873714
Update Time:2026-04-29

5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 5-(1-(4-Chloro-2-methylphenoxy)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
    • 3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
    • 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • 5-[1-(4-Chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
    • AC1NM6XY
    • ALBB-003309
    • BBL016757
    • CTK6G7644
    • MolPort-001-574-515
    • STK434083
    • 5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol
    • MDL: MFCD03943472
    • Inchi: InChI=1S/C12H14ClN3OS/c1-7-6-9(13)4-5-10(7)17-8(2)11-14-15-12(18)16(11)3/h4-6,8H,1-3H3,(H,15,18)
    • InChI Key: FPEPBEYRTZLFDV-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1OC(C)C2=NN=C(N2C)S)Cl

Computed Properties

  • Exact Mass: 283.05500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 78.74000
  • LogP: 3.20560

5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:588673-53-4)5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol
Order Number:A1166602
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:06
Price ($):270.0
Email:sales@amadischem.com

Additional information on 5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol

Introduction to 5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 588673-53-4)

5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 588673-53-4, belongs to a class of molecules known for their versatile biological activities. The structural features of this compound, including its 4-chloro-2-methylphenoxy moiety and the presence of a thiol group attached to a 1,2,4-triazole core, make it a promising candidate for further investigation in drug discovery and development.

The 1,2,4-triazole scaffold is a well-documented pharmacophore in medicinal chemistry, exhibiting a wide range of biological properties. Its incorporation into the molecular structure of this compound not only enhances its potential bioactivity but also contributes to its stability and solubility characteristics. The thiol group further adds to the compound's reactivity, making it an interesting subject for studying its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy. Studies have suggested that the 4-chloro-2-methylphenoxy substituent may play a crucial role in modulating the compound's interaction with enzymes and receptors. This region is known to influence both hydrophobicity and electronic properties, which are critical factors in drug-receptor binding.

The pharmaceutical industry has been increasingly interested in developing novel therapeutic agents with mechanisms that go beyond traditional small-molecule drugs. 5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol represents a unique opportunity to explore new pharmacological pathways. Its structural complexity allows for multiple points of interaction with biological targets, which could lead to synergistic effects when combined with other therapeutic agents.

In vitro studies have begun to uncover the potential of this compound in various pharmacological contexts. Initial experiments have shown promising results in modulating inflammatory pathways and inhibiting certain enzymatic activities. These findings align with the growing interest in developing drugs that target multifaceted biological processes rather than single pathways. The thiol group, in particular, has been identified as a key player in these interactions due to its ability to form disulfide bonds and participate in redox reactions.

The synthesis of this compound presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies have been employed to build the triazole core and attach the phenoxyl side chain efficiently. These synthetic approaches not only ensure high yields but also allow for modifications that can fine-tune the biological activity of the compound.

The safety profile of 5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol is another critical aspect that requires thorough investigation. While preliminary toxicology studies suggest that the compound is well-tolerated at moderate doses, further research is needed to understand its long-term effects and potential side reactions. This includes evaluating its metabolic stability and excretion pathways, which are essential for determining its bioavailability and duration of action.

One of the most exciting prospects for this compound lies in its potential application as an intermediate in more complex drug formulations. By serving as a building block for larger molecules, it could enable the development of next-generation therapeutics with enhanced efficacy and reduced toxicity. The flexibility offered by its structure allows chemists to explore various modifications without losing essential biological activity.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized how researchers identify promising candidates like this one. Algorithms can analyze vast datasets to predict how different structural modifications will affect biological activity. This approach has already led to several breakthroughs in identifying novel compounds that might have otherwise gone unnoticed through traditional screening methods.

The future direction of research on 5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol will likely involve interdisciplinary collaborations between chemists, biologists, and computer scientists. Such partnerships can accelerate the pace at which new drugs are developed by combining experimental data with computational insights. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.

In conclusion,5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 588673-53-4) represents a fascinating subject for pharmaceutical research due to its unique structure and promising biological activities. Its development could pave the way for innovative treatments targeting various diseases by leveraging cutting-edge synthetic methods and computational tools.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:588673-53-4)5-1-(4-Chloro-2-methylphenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol
A1166602
Purity:99%
Quantity:5g
Price ($):270.0
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